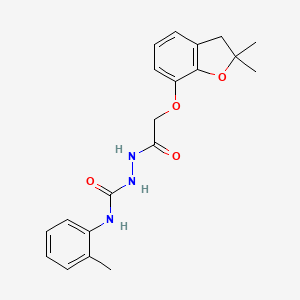

1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a semicarbazide functional group, which is known for its reactivity and utility in forming stable derivatives with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide typically involves multiple steps:

Formation of the 3-oxaindan-4-yloxy intermediate: This step involves the reaction of a suitable precursor with reagents that introduce the oxaindan ring and the dimethyl groups.

Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under basic or acidic conditions to introduce the acetyl group.

Semicarbazide formation: The final step involves the reaction of the acetylated intermediate with semicarbazide hydrochloride in the presence of a base such as sodium acetate to form the desired semicarbazide compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: The semicarbazide group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted semicarbazides.

Scientific Research Applications

Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific properties, such as polymers or coatings.

Biological Research: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The semicarbazide group can form stable complexes with carbonyl-containing biomolecules, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

- 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-chlorophenyl)semicarbazide

- 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-fluorophenyl)semicarbazide

Uniqueness: 1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity, chemical stability, and physical properties, making it a valuable compound for specific applications.

Biological Activity

1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(2-methylphenyl)semicarbazide is a semicarbazide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3, with a molecular weight of approximately 342.39 g/mol. The compound features a complex structure that contributes to its biological activity.

Biological Activity Overview

The biological activity of semicarbazide derivatives has been extensively studied, with particular focus on their antibacterial and antifungal properties. The following sections summarize the key findings related to the biological activities of this specific compound.

Antibacterial Activity

Recent studies have shown that semicarbazide derivatives exhibit significant antibacterial properties against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity of Semicarbazide Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/ml |

| Another Semicarbazide Derivative | S. aureus | 16 µg/ml |

| Thiosemicarbazide Derivative | Pseudomonas aeruginosa | 8 µg/ml |

Note: Values are indicative and sourced from various studies on semicarbazide derivatives .

Antifungal Activity

In addition to antibacterial effects, semicarbazides have shown promising antifungal activity. Studies indicate that these compounds can inhibit the growth of fungi such as Candida albicans.

Case Study: Antifungal Activity

A study investigating the antifungal efficacy of several semicarbazides found that certain derivatives exhibited potent activity against Candida albicans, with some compounds achieving an MIC as low as 16 µg/ml .

Antitumor Activity

Emerging research suggests that semicarbazides may also possess antitumor properties. The mechanism is thought to involve apoptosis induction in cancer cells.

Table 2: Antitumor Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast cancer) | 20 µM |

| Thiosemicarbazone Derivative | HeLa (Cervical cancer) | 15 µM |

Data indicates potential for further development in oncology .

The biological activities of semicarbazides are attributed to their ability to form complexes with metal ions, which can disrupt various enzymatic processes in pathogens. Additionally, the presence of functional groups in the molecule enhances its interaction with biological targets.

Properties

IUPAC Name |

1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-13-7-4-5-9-15(13)21-19(25)23-22-17(24)12-26-16-10-6-8-14-11-20(2,3)27-18(14)16/h4-10H,11-12H2,1-3H3,(H,22,24)(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUPKLWTEBMVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NNC(=O)COC2=CC=CC3=C2OC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.